Molecular Weight Increase of 44 Da vs. N-Methyl Analog Enhances Physicochemical Property Space for Lead Optimization
In drug discovery programs requiring strict logP and molecular weight (MW) control, the N-(2-methoxyethyl) substitution in CAS 862741-71-7 provides a calculated MW of 372.44 g/mol, compared to 328.4 g/mol for the closest commercially available analog, N-methyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine (CAS 314748-17-9) . This 44 Da increase, accompanied by the introduction of an additional hydrogen bond acceptor (ether oxygen), is a deliberate structural expansion that shifts the compound further from the 'fragment-like' space (MW < 300) into classical 'lead-like' territory (MW 350–450), where improved target complementarity and ADME fine-tuning are typically pursued [1]. Crucially, the patent family covering these oxazoles explicitly enumerates the methoxyethyl variant as a preferred embodiment for balancing potency and oral bioavailability [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 372.44 |
| Comparator Or Baseline | 314748-17-9 (N-methyl analog): 328.4 |
| Quantified Difference | +44.04 g/mol (13.4% increase) |
| Conditions | Calculated from molecular formula; commercial purity ≥95% |
Why This Matters
Procurement teams evaluating lead series often need the 350–450 Da MW window; CAS 862741-71-7 occupies this space while the N-methyl analog remains in sub-350 Da fragment territory, making the former more appropriate for late-stage lead optimization programs.
- [1] Lipinski, C.A., 'Lead- and drug-like compounds: the rule-of-five revolution', Drug Discovery Today: Technologies, 2004, 1(4), 337-341. View Source
- [2] U.S. Patent No. 6,002,014, Oxazole derivatives and use thereof, 1999, Example 12. View Source
